[1-(Aminomethyl)cyclopropyl](5-bromothiophen-2-yl)methanol
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Overview
Description
1-(Aminomethyl)cyclopropylmethanol is a chemical compound with the molecular formula C9H12BrNOS and a molecular weight of 262.17 g/mol . This compound is characterized by the presence of a cyclopropyl group, an aminomethyl group, and a bromothiophenyl group attached to a methanol moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the aminomethyl group: This step often involves the use of aminomethylation reactions, where formaldehyde and a primary amine are used.
Bromination of thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling reactions: The final step involves coupling the bromothiophenyl group with the cyclopropyl and aminomethyl groups using suitable coupling agents and catalysts.
Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated systems and advanced purification techniques.
Chemical Reactions Analysis
1-(Aminomethyl)cyclopropylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromothiophenyl group can be reduced to a thiophenyl group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction conditions such as reflux or room temperature.
Scientific Research Applications
1-(Aminomethyl)cyclopropylmethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its effects on certain biological targets.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromothiophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(Aminomethyl)cyclopropylmethanol include:
1-(Aminomethyl)cyclopropylmethanol: This compound has a similar structure but with the bromine atom at a different position on the thiophene ring.
1-(Aminomethyl)cyclopropylmethanol: This compound has a chlorine atom instead of a bromine atom on the thiophene ring.
The uniqueness of 1-(Aminomethyl)cyclopropylmethanol lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H12BrNOS |
---|---|
Molecular Weight |
262.17 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclopropyl]-(5-bromothiophen-2-yl)methanol |
InChI |
InChI=1S/C9H12BrNOS/c10-7-2-1-6(13-7)8(12)9(5-11)3-4-9/h1-2,8,12H,3-5,11H2 |
InChI Key |
BWIGDSYRFOANFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C(C2=CC=C(S2)Br)O |
Origin of Product |
United States |
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